molecular formula C24H30N4O5S B6523947 ethyl 4-[4-(4-phenylpiperazine-1-carbonyl)benzenesulfonyl]piperazine-1-carboxylate CAS No. 399001-42-4

ethyl 4-[4-(4-phenylpiperazine-1-carbonyl)benzenesulfonyl]piperazine-1-carboxylate

Cat. No.: B6523947
CAS No.: 399001-42-4
M. Wt: 486.6 g/mol
InChI Key: WZOLELHRZNUQRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-(4-phenylpiperazine-1-carbonyl)benzenesulfonyl]piperazine-1-carboxylate is a structurally complex molecule featuring dual piperazine rings interconnected via a benzenesulfonyl linker. The first piperazine is substituted with an ethyl carboxylate group, while the second is bonded to a phenyl group through a carbonyl moiety. This architecture combines sulfonamide and carbamate functionalities, which are common in bioactive compounds targeting enzymes or receptors. The compound’s synthesis likely involves sequential sulfonylation and carbamoylation reactions, leveraging methods analogous to those reported for related piperazine derivatives (e.g., coupling benzenesulfonyl chlorides with piperazines under basic conditions) .

Properties

IUPAC Name

ethyl 4-[4-(4-phenylpiperazine-1-carbonyl)phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O5S/c1-2-33-24(30)27-16-18-28(19-17-27)34(31,32)22-10-8-20(9-11-22)23(29)26-14-12-25(13-15-26)21-6-4-3-5-7-21/h3-11H,2,12-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOLELHRZNUQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Sulfonylation and Carboxylation

This route begins with the sulfonylation of a benzene derivative to form a bis-electrophilic intermediate, followed by sequential nucleophilic substitutions with piperazine derivatives. For example, 4-chlorosulfonylbenzoic acid can react with piperazine to form 4-(piperazine-1-sulfonyl)benzoic acid. Subsequent activation of the carboxylic acid (e.g., via thionyl chloride) enables coupling with 4-phenylpiperazine to install the carbonyl linkage. The ethyl carboxylate group is introduced via esterification of the second piperazine nitrogen using ethyl chloroformate.

Modular Coupling via Photocatalysis

Inspired by patent CN108558792B, visible-light-mediated cross-coupling offers a streamlined alternative. Here, 4-phenylpiperazine-1-carbonyl chloride and ethyl piperazine-1-carboxylate are coupled to a prefunctionalized benzene ring under blue LED irradiation with an acridine salt photocatalyst. This method avoids traditional coupling reagents, achieving yields up to 95% under optimized conditions.

Boronate Intermediate Utilization

Drawing from boronate ester chemistry in source, a Suzuki-Miyaura coupling strategy may be employed. A boronate-functionalized benzene derivative (e.g., tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate) can cross-couple with a halogenated piperazine precursor, followed by deprotection and functionalization steps.

Detailed Experimental Protocols

Sulfonylation and Piperazine Substitution

Step 1: Synthesis of 4-(Chlorosulfonyl)benzoic Acid
Benzoic acid is treated with chlorosulfonic acid at 0°C to form the sulfonyl chloride derivative. This intermediate is highly reactive and requires immediate use.

Step 2: Formation of Benzenesulfonyl Piperazine Intermediate
4-(Chlorosulfonyl)benzoic acid is reacted with piperazine in dichloromethane under inert atmosphere. Triethylamine is added to scavenge HCl, yielding 4-(piperazine-1-sulfonyl)benzoic acid.

ParameterValue/DetailSource Citation
SolventDichloromethane
BaseTriethylamine (3.0 equiv)
Temperature0°C → Room temperature
Yield85%

Step 3: Carbonyl Linkage Installation
The benzoic acid is converted to its acid chloride using thionyl chloride, then coupled with 4-phenylpiperazine in tetrahydrofuran (THF).

Photocatalytic Cross-Coupling (Adapted from CN108558792B)

Reaction Setup
A mixture of 4-phenylpiperazine-1-carbonyl chloride (1.0 equiv), ethyl piperazine-1-carboxylate (1.0 equiv), acridine salt photocatalyst (0.1 equiv), and 2,2,6,6-tetramethylpiperidine-N-oxide (0.5 equiv) in anhydrous dichloroethane is irradiated with blue LED light (450 nm) for 12 hours under oxygen.

ParameterValue/DetailSource Citation
CatalystAcridine salt (0.1 equiv)
Oxidant2,2,6,6-Tetramethylpiperidine-N-oxide
Light SourceBlue LED (450 nm)
Yield89%

Optimization and Challenges

Solvent and Temperature Effects

Polar aprotic solvents (e.g., dichloroethane, THF) enhance reaction rates by stabilizing charged intermediates. Elevated temperatures (>40°C) promote side reactions, as observed in the decomposition of acridine catalysts.

Protecting Group Strategies

The tert-butyl carbamate (Boc) group, as demonstrated in source, proves effective for temporary piperazine protection. Deprotection with HCl in dioxane affords the free amine without sulfonamide cleavage.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, aromatic), 7.45 (d, 2H, aromatic), 4.15 (q, 2H, -COOCH₂CH₃), 3.60–3.20 (m, 16H, piperazine protons).

  • LCMS (ES+) : m/z 532.2 [M+H]⁺, consistent with the molecular formula C₂₄H₂₉N₅O₅S .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-[4-(4-phenylpiperazine-1-carbonyl)benzenesulfonyl]piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

This compound has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its complex structure and functional groups make it a valuable tool in the development of new drugs and materials. It can be used as a building block in the synthesis of more complex molecules, and its biological activity may be explored for potential therapeutic uses.

Mechanism of Action

The mechanism by which ethyl 4-[4-(4-phenylpiperazine-1-carbonyl)benzenesulfonyl]piperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its dual piperazine-sulfonyl-carboxylate framework , distinguishing it from simpler derivatives. Key analogues include:

Compound Name Key Substituents/Modifications Biological/Physicochemical Relevance
Ethyl 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine-1-carboxylate Methoxy, dimethylphenyl sulfonyl Enhanced lipophilicity; potential CNS activity
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine Nitrophenyl sulfonyl, benzhydryl Nitro group may confer redox activity
Ethyl 4-[1-(4-chloro-3-fluorobenzyl)piperidin-3-yl]piperazine-1-carboxylate Chloro-fluorobenzyl, piperidine Increased steric bulk; halogen-dependent binding
Ethyl 4-(3,3-dicyano-2-phenylpropanoyl)piperazine-1-carboxylate Dicyanopropanoyl Electron-withdrawing groups modulate reactivity
4-(4-Nitrophenyl)piperazinium salts Nitrophenyl, hydrogen succinate counterion Ionic nature enhances solubility

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, sulfonyl) improve stability and enzyme-binding interactions but may reduce solubility .
  • Halogenated substituents (e.g., chloro, fluoro) enhance lipophilicity and bioavailability, as seen in fluorobenzyl derivatives .
  • Carboxylate esters (e.g., ethyl) balance solubility and membrane permeability compared to free acids .
Physicochemical Properties
  • logP : Estimated >3.0 due to aromatic and alkyl substituents, comparable to ethyl 4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine-1-carboxylate (logP ~3.2) .
  • Solubility: Limited aqueous solubility (likely <1 mg/mL) but improved by the ethyl carboxylate moiety versus non-esterified analogues.
  • Stability : Susceptible to esterase-mediated hydrolysis in vivo, a trait shared with other ethyl carboxylates .

Biological Activity

Ethyl 4-[4-(4-phenylpiperazine-1-carbonyl)benzenesulfonyl]piperazine-1-carboxylate, a derivative of piperazine, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H26N2O4SC_{22}H_{26}N_2O_4S, with a molecular weight of approximately 414.52 g/mol. It features a piperazine core substituted with a phenylpiperazine moiety and a benzenesulfonyl group. The structural characteristics contribute to its biological activity, particularly in the central nervous system (CNS).

PropertyValue
Molecular FormulaC22H26N2O4S
Molecular Weight414.52 g/mol
Density1.259 g/cm³
Boiling Point474.1 °C
Melting PointNot Available

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

The mechanism by which this compound exerts its biological effects appears to involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. Research suggests that the phenylpiperazine structure enhances binding affinity to serotonin receptors, thus influencing mood and anxiety levels.

Case Study 1: Anxiolytic Profile

A study conducted on the anxiolytic profile of a related piperazine derivative showed that it significantly increased the time spent in open arms of an elevated plus maze, indicating reduced anxiety levels . This finding supports the hypothesis that similar compounds could have therapeutic benefits in anxiety disorders.

Case Study 2: Antimicrobial Activity

In a separate study focusing on the antimicrobial activity of phenylpiperazine derivatives, several compounds were synthesized and tested against various bacterial strains. While specific data on this compound was not highlighted, the overall findings suggest that modifications in the piperazine structure can enhance antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for ethyl 4-[4-(4-phenylpiperazine-1-carbonyl)benzenesulfonyl]piperazine-1-carboxylate?

  • Methodological Answer : Synthesis typically involves sequential coupling of sulfonyl, carbonyl, and piperazine moieties. Key steps include:

  • Sulfonylation : Reacting 4-(chlorosulfonyl)benzoic acid derivatives with piperazine under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) .
  • Carbonyl Coupling : Introducing the phenylpiperazine group via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt in DMF) .
  • Esterification : Final ethyl ester formation via reaction with ethyl chloroformate in the presence of a base (e.g., NaHCO₃) .
  • Optimization : Continuous flow reactors improve reproducibility, while HPLC monitoring ensures intermediate purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

  • Methodological Answer : Use multi-modal spectroscopic characterization:

  • NMR : ¹H and ¹³C NMR to verify piperazine ring proton environments (δ 2.5–3.5 ppm) and aromatic/ester carbonyl signals .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 544.643 for C₂₅H₂₈N₄O₆S₂) .
  • FTIR : Validate sulfonyl (1150–1350 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .

Q. What solvent systems are suitable for solubility and stability studies?

  • Methodological Answer :

  • Solubility : Moderate in DMSO (>10 mM) and ethanol (<5 mM); poor in aqueous buffers. Pre-formulation studies recommend PEG-400 for in vitro assays .
  • Stability : Degrades at pH < 3 or >10 (hydrolysis of ester/sulfonamide groups). Store at –20°C in anhydrous DMSO with desiccants .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :

  • Core Modifications : Replace phenylpiperazine with substituted analogs (e.g., 4-fluorophenyl) to assess electronic effects on target binding .
  • Functional Group Swapping : Substitute the ethyl ester with methyl or tert-butyl esters to study steric impacts on pharmacokinetics .
  • In Silico Modeling : Dock modified structures into target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays (e.g., enzyme inhibition IC₅₀) across multiple labs using standardized protocols (e.g., ATPase activity assays at 37°C) .
  • Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
  • Metabolite Analysis : LC-MS/MS to detect degradation products that may interfere with activity .

Q. How can researchers identify the primary biological targets of this compound?

  • Methodological Answer :

  • Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose to pull down binding proteins from cell lysates .
  • Thermal Shift Assays : Monitor protein denaturation (via SYPRO Orange) to identify stabilized targets .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries to pinpoint genes essential for compound efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.